molecular formula C22H29NO5S B11398212 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide

2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide

Cat. No.: B11398212
M. Wt: 419.5 g/mol
InChI Key: ORQNZLDADCZBFD-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tert-butylphenoxy group, a dioxidotetrahydrothiophenyl group, and a methylfuran group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves multiple steps. One common method starts with the preparation of the tert-butylphenoxy intermediate, followed by the introduction of the dioxidotetrahydrothiophenyl group through a series of reactions involving specific reagents and conditions. The final step involves the addition of the methylfuran group to complete the synthesis. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The tert-butylphenoxy group can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The dioxidotetrahydrothiophenyl group can be reduced to form different derivatives.

    Substitution: The methylfuran group can participate in substitution reactions, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant effects.

    Industry: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The tert-butylphenoxy group may interact with cellular receptors, while the dioxidotetrahydrothiophenyl group could influence enzymatic activity. The methylfuran group may contribute to the compound’s overall stability and bioavailability. These interactions collectively determine the compound’s biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:

    2-(4-tert-butylphenoxy)cyclohexanol: Shares the tert-butylphenoxy group but differs in the cyclohexanol structure.

    2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone: Contains a similar tert-butylphenoxy group but has a different overall structure and functional groups.

Properties

Molecular Formula

C22H29NO5S

Molecular Weight

419.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide

InChI

InChI=1S/C22H29NO5S/c1-16-5-8-20(28-16)13-23(18-11-12-29(25,26)15-18)21(24)14-27-19-9-6-17(7-10-19)22(2,3)4/h5-10,18H,11-15H2,1-4H3

InChI Key

ORQNZLDADCZBFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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